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((Chloromethyl)phenylethyl)trichlorosilane

Cat. No.: B14047021
M. Wt: 288.1 g/mol
InChI Key: CPYKRKMVWIPNFZ-UHFFFAOYSA-N
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Description

Contextualization of Organosilanes in Contemporary Materials Science

Organosilanes are a class of silicon-containing organic compounds that play a pivotal role in materials science. Their general structure, R-Si-X₃, where R is an organic group and X is a hydrolyzable group (such as a halogen or alkoxy group), allows them to act as molecular bridges. This dual functionality enables them to form stable covalent bonds with both inorganic substrates (like glass, metals, and silica) and organic polymers. This coupling capability is instrumental in the formulation of advanced composite materials, adhesives, coatings, and surface treatments, leading to enhanced mechanical strength, adhesion, and durability.

The Unique Position of ((Chloromethyl)phenylethyl)trichlorosilane within Functional Organosilane Research

This compound, with the chemical formula C₉H₁₀Cl₄Si, holds a unique position within the family of functional organosilanes. Its trichlorosilyl (B107488) group is highly reactive towards hydroxylated surfaces, allowing for the formation of robust siloxane bonds. Simultaneously, the chloromethyl group on the phenyl ring provides a reactive site for a variety of nucleophilic substitution reactions and serves as an effective initiator for controlled radical polymerization techniques. This combination of functionalities makes it a highly versatile molecule for creating well-defined surface modifications and advanced polymer architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀Cl₄Si
Molecular Weight 288.08 g/mol
Boiling Point 111-112 °C @ 1.5 mmHg
Density 1.32 g/mL at 25 °C

Overview of Research Trajectories and Potential Applications of this compound

Current research on this compound is primarily focused on its application in surface science and polymer chemistry. Two prominent areas of investigation include its use as an initiator for Atom Transfer Radical Polymerization (ATRP) and in the formation of Self-Assembled Monolayers (SAMs).

In the realm of ATRP, the chloromethyl group of this compound serves as an excellent initiating site. Researchers have successfully utilized this property to graft polymer brushes from various surfaces. A notable application is the surface modification of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer known for its hydrophobicity. By anchoring this compound to the PDMS surface and initiating the polymerization of a hydrophilic monomer like acrylic acid, a stable hydrophilic surface can be created. This is evidenced by a significant decrease in the water contact angle of the modified PDMS, from approximately 116° to 67°. researchgate.net This modification is crucial for applications in microfluidics, biomedical devices, and sensors where controlled surface wettability is essential.

Another significant research trajectory involves the use of this compound in the formation of SAMs. The trichlorosilyl group readily reacts with hydroxylated surfaces, such as those of titanium and silicon wafers, to form a dense, covalently bound monolayer. The outward-facing chloromethyl groups can then be used for further chemical modifications. For instance, research has shown that SAMs of this compound on titanium surfaces can achieve high water contact angles of over 100°, indicating the formation of a well-ordered, hydrophobic layer. uvi.edu These SAMs can then be functionalized, for example, by attaching biocompatible polymers like poly(ethylene glycol) (PEG), to create surfaces that resist non-specific protein adsorption.

Patents also indicate the potential use of this compound as a component in the formulation of corrosion-resistant coatings, likely due to its ability to form a dense, passivating layer on metal surfaces. google.comgoogle.com

Table 2: Research Applications of this compound

Application AreaRole of this compoundKey Findings
Surface-Initiated ATRP InitiatorSuccessful grafting of poly(acrylic acid) from PDMS, resulting in a stable hydrophilic surface. researchgate.net
Self-Assembled Monolayers Monolayer FormationFormation of dense, hydrophobic SAMs on titanium with contact angles >100°. uvi.edu
Corrosion Resistance Coating ComponentListed as a potential ingredient in patents for corrosion-resistant surface coatings. google.comgoogle.com

Identification of Research Gaps and Prospective Investigations Pertaining to this compound

Despite the promising applications of this compound, several research gaps remain. While its efficacy as an ATRP initiator and in SAM formation has been demonstrated, there is a lack of comprehensive, comparative studies that benchmark its performance against other functional organosilanes. Detailed investigations into the kinetics of polymerization initiated by this compound and the long-term stability of the resulting polymer brushes under various environmental conditions are needed.

Furthermore, the exploration of its potential in other areas of materials science is still in its nascent stages. For instance, the chloromethyl group could be a versatile handle for a wide range of "click" chemistry reactions, opening up possibilities for the creation of highly functionalized surfaces with tailored chemical and biological properties. Its application in the synthesis of hybrid organic-inorganic materials, where it could act as a bridge between a silica (B1680970) network and a functional organic polymer, is another area ripe for exploration.

Prospective investigations could also focus on the synthesis of derivatives of this compound with different substitution patterns on the phenyl ring to fine-tune its reactivity and surface properties. A deeper understanding of the structure-property relationships in these molecules would undoubtedly lead to the development of new and improved materials for a wide range of applications, from advanced coatings to next-generation biomedical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl4Si B14047021 ((Chloromethyl)phenylethyl)trichlorosilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl4Si

Molecular Weight

288.1 g/mol

IUPAC Name

trichloro-(3-chloro-2-phenylpropyl)silane

InChI

InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

CPYKRKMVWIPNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Chloromethyl Phenylethyl Trichlorosilane

Precursor Selection and Feedstock Engineering for ((Chloromethyl)phenylethyl)trichlorosilane Synthesis

The selection of high-quality precursors is fundamental to the successful synthesis of this compound. The primary feedstocks for this process are styrene (B11656) and trichlorosilane (B8805176) for the initial hydrosilylation step, followed by a chloromethylating agent for the subsequent functionalization of the aromatic ring.

Styrene serves as the aromatic vinyl precursor. For optimal reaction kinetics and to minimize side reactions, the styrene feedstock should be of high purity, typically exceeding 99%, with minimal content of polymerization inhibitors, phenylacetylene, and other vinyl-containing impurities.

Trichlorosilane (HSiCl₃) is the silicon-hydride source for the hydrosilylation reaction. The purity of trichlorosilane is critical, as common impurities such as silicon tetrachloride (SiCl₄) can influence catalyst activity and product distribution. Metallurgical-grade silicon is often the initial source for producing chlorosilanes, which then undergo extensive purification, including distillation, to achieve the required purity for subsequent reactions.

Chloromethylating agents are essential for the introduction of the chloromethyl group onto the phenyl ring of the phenylethyltrichlorosilane intermediate. Common reagents for this transformation include a mixture of formaldehyde (B43269) (or its polymer paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst. The purity and concentration of these reagents directly impact the efficiency and selectivity of the chloromethylation step.

Feedstock engineering for this synthesis primarily involves ensuring the high purity of the reactants and the careful control of their molar ratios to direct the reaction towards the desired product and minimize the formation of byproducts.

Comprehensive Analysis of Multi-Step Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a two-step process: the hydrosilylation of styrene to form a phenylethyltrichlorosilane intermediate, followed by the chloromethylation of the aromatic ring.

Hydrosilylation-Based Synthetic Routes to Phenylethyltrichlorosilane Intermediates

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a well-established method for the formation of organosilanes. In this context, the reaction between styrene and trichlorosilane yields phenylethyltrichlorosilane. The regioselectivity of this addition is a key consideration, with two possible isomers: the α-isomer (1-phenyl-1-(trichlorosilyl)ethane) and the β-isomer (2-phenyl-1-(trichlorosilyl)ethane). The formation of the β-isomer is generally favored under anti-Markovnikov addition conditions.

The reaction of styrene with trichlorosilane has been shown to produce a quantitative yield of 1-phenyl-1-(trichlorosilyl)ethane under certain catalytic conditions. researchgate.net Various catalysts, including platinum complexes and palladium-phosphine complexes, are effective for this transformation. researchgate.net

Catalysts for Hydrosilylation of Styrene with Trichlorosilane
CatalystTypical ConditionsKey ObservationsReference
Palladium-phosphine complexes0.3 mol % catalystQuantitative yield of 1-phenyl-1-(trichlorosilyl)ethane. researchgate.net
Platinum-based catalysts (e.g., Speier's catalyst)VariesCommonly used in industrial hydrosilylation processes. pku.edu.cn
Rhodium(I) catalystsVariesCan offer high selectivity in hydrosilylation reactions. pku.edu.cn
Cobalt-terpyridine complex on SiO₂Activated by K₂CO₃Produces anti-Markovnikov product in good yield. gelest.com

Targeted Chloromethylation Strategies for Aromatic Functionalization

The second step in the synthesis involves the introduction of a chloromethyl group onto the phenyl ring of the phenylethyltrichlorosilane intermediate. This is typically achieved through an electrophilic aromatic substitution reaction, most commonly the Blanc chloromethylation or a related procedure. researchgate.netgelest.com

The Blanc reaction utilizes formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride, to introduce a chloromethyl group onto an aromatic ring. researchgate.netgelest.com The reaction proceeds via the formation of an electrophilic species, which then attacks the electron-rich aromatic ring. For the phenylethyltrichlorosilane intermediate, the substitution is expected to occur at the para and ortho positions of the phenyl ring due to the activating nature of the ethyl group.

Alternative chloromethylation agents include chloromethyl methyl ether, which can be used under different acidic conditions. researchgate.net The choice of catalyst and reaction conditions is crucial to control the degree of chloromethylation and minimize the formation of diarylmethane byproducts. researchgate.net

Catalytic Systems for Chloromethylation of Aromatic Compounds
CatalystChloromethylating AgentKey FeaturesReference
Zinc Chloride (ZnCl₂)Formaldehyde/HClClassic Lewis acid catalyst for Blanc chloromethylation. researchgate.netgelest.comnih.gov
Scandium(III) triflate (Sc(OTf)₃)Trioxane/HClHighly effective catalyst under biphasic conditions. researchgate.net
Ytterbium(III) triflate (Yb(OTf)₃)Trioxane/HClEffective rare-earth metal triflate catalyst. researchgate.net
Phase Transfer Catalysts (e.g., Quaternary ammonium (B1175870) salts)Formalin/HClCan improve reaction yields and facilitate biphasic reactions. mdpi.com

Purification and Isolation Techniques for this compound

The final step in the synthesis is the purification and isolation of the this compound product. Due to the reactive nature of the trichlorosilyl (B107488) group, which is sensitive to moisture, all purification steps must be conducted under anhydrous conditions.

The primary method for purifying organochlorosilanes is fractional distillation under reduced pressure. This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on differences in their boiling points. Given that this compound is a high-boiling liquid, vacuum distillation is necessary to prevent thermal decomposition.

Other purification techniques that may be employed include filtration to remove solid catalyst residues prior to distillation. For highly specialized applications requiring ultra-high purity, more advanced purification methods used for other chlorosilanes, such as treatment with hydrogen plasma to remove carbon-containing impurities, could potentially be adapted.

Catalytic Systems and Their Influence on Synthesis Efficiency and Selectivity

For the hydrosilylation of styrene, platinum-based catalysts like Speier's and Karstedt's catalysts have been traditionally used in industrial settings. pku.edu.cn However, they can sometimes lead to side reactions. Rhodium(I) catalysts have shown promise in achieving high selectivity in similar hydrosilylation reactions. pku.edu.cn Palladium-phosphine complexes have also been demonstrated to be highly effective, leading to quantitative yields of the desired phenylethyltrichlorosilane intermediate. researchgate.net

In the chloromethylation step, the catalytic activity of Lewis acids is crucial. Scandium(III) triflate has been reported as a highly active catalyst for the chloromethylation of biphenyls, suggesting its potential applicability to the phenylethyl moiety. researchgate.net The use of phase transfer catalysts has also been shown to improve the efficiency of chloromethylation of aromatic compounds like m-xylene, which could be a viable strategy for the phenylethyltrichlorosilane substrate. mdpi.com The catalyst's ability to remain in a separate phase (e.g., aqueous phase for metal triflates) can simplify its removal from the organic product stream. researchgate.net

Investigation of Reaction Kinetics and Thermodynamic Parameters in this compound Synthesis

A thorough understanding of the reaction kinetics and thermodynamics is essential for the optimization and scale-up of the synthesis of this compound.

The chloromethylation of aromatic compounds is an electrophilic aromatic substitution, and its kinetics have been studied for substrates like benzene (B151609) and toluene. These studies indicate that the reaction rate can be dependent on the concentrations of the aromatic substrate, the chloromethylating agent, and the catalyst. The formation of the electrophile is often the rate-determining step.

Sustainable Chemistry Principles in the Production of this compound

The production of specialized organosilanes such as this compound presents opportunities for the integration of sustainable chemistry principles to minimize environmental impact and enhance process efficiency. While specific literature on the green synthesis of this particular compound is not extensively detailed, the application of the twelve principles of green chemistry offers a framework for developing more sustainable manufacturing processes. yale.edunih.govmsu.edu These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency, among other goals. yale.eduacs.org

Catalysis plays a pivotal role in advancing sustainable chemical synthesis. The use of highly selective catalytic reagents is preferable to stoichiometric reagents, as catalysts can enable reactions with higher efficiency and lower energy consumption, and they are typically used in smaller quantities and can often be recycled. acs.orgpcc.eu For instance, in related silane (B1218182) syntheses, the choice of catalyst can significantly influence the selectivity and yield of the desired product, thereby minimizing the formation of polychlorinated byproducts. google.com

Designing for energy efficiency is another cornerstone of green chemistry. yale.edupcc.eu Chemical processes should be conducted at ambient temperature and pressure whenever feasible to reduce energy requirements and associated environmental and economic costs. yale.edu The selection of solvents and auxiliary substances is also critical; ideally, their use should be minimized or replaced with greener alternatives that are less toxic and more environmentally benign. nih.gov

Furthermore, the principle of real-time analysis for pollution prevention encourages the development of analytical methodologies to monitor and control chemical processes in real-time, preventing the formation of hazardous substances. yale.edupcc.eu This proactive approach to process control is essential for ensuring both the safety and sustainability of the manufacturing process.

The table below illustrates a conceptual comparison between a traditional and a green synthetic approach for a generic organosilane, highlighting potential improvements in key sustainability metrics.

MetricTraditional SynthesisGreen Synthesis
Atom Economy LowerHigher
E-Factor HigherLower
Solvent Halogenated SolventsSupercritical Fluids / Bio-solvents
Catalyst Stoichiometric ReagentsRecyclable Heterogeneous Catalysts
Energy Input High Temperature and PressureAmbient/Near-Ambient Conditions
Waste Generation Significant Byproduct FormationMinimized Waste Stream

By embracing these sustainable chemistry principles, the production of this compound can be guided towards more environmentally responsible and economically viable methodologies.

Mechanistic Investigations of Chemical Transformations Involving Chloromethyl Phenylethyl Trichlorosilane

Reactivity Profiling of the Trichlorosilyl (B107488) Moiety in ((Chloromethyl)phenylethyl)trichlorosilane

The silicon center in this compound is characterized by three silicon-chlorine bonds, which are highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a precursor for silicone polymers and as a surface modification agent.

The transformation of this compound into a rigid siloxane network is a two-step process involving hydrolysis followed by condensation. wikipedia.orglibretexts.org The trichlorosilyl group is highly sensitive to moisture and reacts rapidly with water or protic solvents. gelest.com

The hydrolysis mechanism is initiated by the nucleophilic attack of water on the electrophilic silicon atom, leading to the stepwise replacement of chloride ions with hydroxyl groups (silanols) and the liberation of hydrochloric acid (HCl). libretexts.org

Step 1: Hydrolysis

R-SiCl₃ + H₂O → R-SiCl₂(OH) + HCl

R-SiCl₂(OH) + H₂O → R-SiCl(OH)₂ + HCl

R-SiCl(OH)₂ + H₂O → R-Si(OH)₃ + HCl (where R = -(CH₂)₂-C₆H₄-CH₂Cl)

The resulting silanetriol, ((chloromethyl)phenylethyl)silanetriol, is an unstable intermediate that readily undergoes condensation reactions. unm.edu Condensation can proceed via two primary pathways: a water-producing reaction between two silanol (B1196071) groups or an HCl-producing reaction between a silanol and a remaining chlorosilyl group. wikipedia.org

Step 2: Condensation

Water Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

HCl Condensation: R-Si(OH)₃ + R-SiCl₃ → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl

Table 1: Key Reactions in Siloxane Network Formation
Reaction TypeGeneral EquationDescription
Hydrolysis≡Si-Cl + H₂O → ≡Si-OH + HClStepwise replacement of chloro groups with hydroxyl (silanol) groups.
Condensation (Water-producing)≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂OFormation of a siloxane bridge from two silanol groups.
Condensation (HCl-producing)≡Si-OH + Cl-Si≡ → ≡Si-O-Si≡ + HClFormation of a siloxane bridge from a silanol and a chlorosilane.

Beyond hydrolysis, the trichlorosilyl group is a versatile handle for a variety of ligand exchange reactions, allowing for the synthesis of diverse organosilane derivatives. The Si-Cl bonds can be readily substituted by other functional groups through reactions with appropriate nucleophiles. libretexts.orgorganic-chemistry.org

One of the most common derivatizations is alcoholysis, where alcohols react with the chlorosilane to form alkoxysilanes. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a base (to neutralize the HCl byproduct) yields the corresponding trimethoxysilane (B1233946) or triethoxysilane (B36694) derivative. libretexts.org These alkoxysilane counterparts, such as ((Chloromethyl)phenylethyl)trimethoxysilane, are often preferred in applications requiring more controlled hydrolysis rates. gelest.com

Furthermore, the silicon center can be functionalized by forming Si-C bonds through reactions with organometallic reagents like Grignard reagents (R'-MgX) or organolithium compounds (R'-Li). organic-chemistry.orgorganic-chemistry.org These reactions provide a pathway to tetraorganosilanes, broadening the synthetic utility of the parent compound. organic-chemistry.org

Table 2: Examples of Derivatization Reactions at the Silicon Center
ReactantProduct Functional GroupReaction TypeSynthetic Utility
Methanol (CH₃OH)-Si(OCH₃)₃AlcoholysisCreates precursors with controlled hydrolysis rates. gelest.com
Ethylmagnesium Bromide (CH₃CH₂MgBr)-Si(CH₂CH₃)₃Grignard ReactionForms stable Si-C bonds, creating tetraorganosilanes. organic-chemistry.org
Phenyllithium (C₆H₅Li)-Si(C₆H₅)₃Organolithium ReactionAttaches aryl groups directly to the silicon atom.
Sodium Azide (B81097) (NaN₃)-Si(N₃)₃Nucleophilic SubstitutionIntroduces reactive azide functionalities for click chemistry.

Examination of Reactions Involving the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) on the aromatic ring provides a second, distinct site of reactivity, behaving as a reactive benzylic halide.

The chloromethyl group is highly susceptible to nucleophilic substitution (S_N) reactions, where the chloride ion is displaced by a wide range of nucleophiles. rsc.org This reactivity is fundamental to its role as a coupling agent and a building block for more complex molecules. gelest.com By choosing the appropriate nucleophile, various functionalities can be tethered to the phenylethyl backbone.

For example, reaction with amines yields amino-functionalized silanes, which are valuable for improving adhesion to substrates or for further chemical modifications. Reaction with sodium cyanide introduces a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid. This versatility allows for the precise tailoring of surface properties when the silane (B1218182) is used to modify materials. gelest.com

The carbon-chlorine bond in the chloromethyl group can serve as an initiation site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The related compound, ((Chloromethyl)phenylethyl)trimethoxysilane, is employed as a reagent for surface-initiated ATRP. gelest.com

In this mechanism, a transition metal complex, typically copper-based, reversibly activates the C-Cl bond through a single-electron transfer process. This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers like styrenes or (meth)acrylates. The controlled nature of ATRP allows for the growth of polymer chains with well-defined lengths and low dispersity directly from a surface functionalized with the silane. This creates "polymer brushes" that can dramatically alter the properties of the underlying material.

ATRP Initiation Mechanism:

Activation: R-Cl + Cu(I)/L → R• + Cu(II)/L/Cl (where R is the silane moiety and L is a ligand)

Initiation: R• + Monomer → R-Monomer•

Propagation: R-Monomer• continues to add monomer units.

Reactivity of the Phenylethyl Aromatic Backbone in this compound

The benzene (B151609) ring in the phenylethyl group can undergo electrophilic aromatic substitution (S_EAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The regiochemical outcome of the substitution is dictated by the directing effects of the two substituents already present on the ring: the -(CH₂)₂SiCl₃ group and the -CH₂Cl group.

Alkyl groups , like the ethylsilyl substituent, are generally considered activating and ortho, para-directing. wikipedia.org They donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para position. lkouniv.ac.in

The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom.

Electrophilic Aromatic Substitution Pathways

The molecular architecture of this compound, featuring both a reactive benzylic chloride and an aromatic ring tethered by an ethyl bridge, makes it a prime candidate for intramolecular electrophilic aromatic substitution. The most probable pathway is an intramolecular Friedel-Crafts alkylation, a powerful method for forming cyclic structures. masterorganicchemistry.comnih.gov This reaction proceeds via the generation of an electrophile from the chloromethyl group, which then attacks the electron-rich phenyl ring to form a new carbon-carbon bond, resulting in a cyclized product.

The mechanism is initiated by the activation of the chloromethyl group. masterorganicchemistry.comlibretexts.org In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄), the chlorine atom coordinates with the acid, weakening the C-Cl bond. wikipedia.org This polarization facilitates the departure of the chloride ion, leading to the formation of a highly reactive benzylic carbocation. This carbocation is the key electrophilic species. The rate-determining step involves the nucleophilic attack of the π-electrons of the aromatic ring on this benzylic carbocation. uci.edu This attack forms a six-membered ring and a resonance-stabilized cyclohexadienyl cation intermediate, often referred to as an arenium ion or sigma complex. The final, rapid step is the deprotonation of the arenium ion by a weak base (such as AlCl₄⁻), which restores the aromaticity of the ring and yields the final cyclized product, a substituted dihydrosilaphenanthrene.

The success of this intramolecular cyclization is highly dependent on the choice of catalyst and reaction conditions. While strong Lewis acids are effective, they can sometimes lead to side reactions. masterorganicchemistry.com Milder Brønsted acids or Lewis acids may also be employed to promote the reaction under more controlled conditions. beilstein-archives.org The formation of a six-membered ring is generally favored in such cyclizations due to its thermodynamic stability. masterorganicchemistry.com

Catalyst TypeExamplesRole in MechanismPotential Outcome
Strong Lewis AcidAlCl₃, FeCl₃Promotes formation of a discrete benzylic carbocation by abstracting the chloride.High reaction rate, potential for side reactions or polymerization.
Moderate Lewis AcidTiCl₄, SnCl₄Forms a highly polarized complex with the C-Cl bond, facilitating nucleophilic attack.Good yields with improved selectivity compared to strong Lewis acids.
Brønsted AcidH₃PO₄, TFAProtonates the chloromethyl group, making it a better leaving group.Effective for activated systems, generally milder conditions. beilstein-archives.org

Oxidation and Reduction Chemistry of the Aromatic System

The aromatic system of this compound is susceptible to both oxidation and reduction, although the presence of the silyl (B83357) and chloromethyl substituents influences the reactivity and regioselectivity of these transformations.

Oxidation: Oxidative reactions targeting the aromatic ring can lead to various products depending on the reagents and conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions can lead to the degradation of the aromatic ring, yielding carboxylic acid derivatives. However, more controlled oxidative processes can be envisioned. For instance, oxidative coupling reactions, akin to the Scholl reaction, could potentially dimerize the molecule, though this typically requires more complex polycyclic aromatic precursors. Another possibility is the oxidation of the benzylic carbon of the ethyl group, but this falls outside the scope of reactions on the aromatic system itself. The silyl group, being electron-donating through hyperconjugation, can activate the ring towards electrophilic attack, which is a key step in many oxidation mechanisms.

Reduction: The reduction of the phenyl ring in organosilane compounds can be achieved using methods like the Birch reduction. This reaction involves dissolving metal reduction (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) and would convert the aromatic ring into a non-conjugated cyclohexadiene derivative. The regioselectivity of the reduction is dictated by the electronic properties of the ring substituents. The phenylethyltrichlorosilane moiety would influence the positions of the remaining double bonds in the cyclohexadiene product.

Alternatively, catalytic hydrogenation can reduce the aromatic ring to a cyclohexyl ring, but this typically requires high pressures, high temperatures, and potent catalysts (e.g., rhodium on carbon). Organosilanes themselves, particularly those with Si-H bonds like phenylsilane, are known to act as reducing agents for various functional groups, often in metal-catalyzed hydrosilylation reactions. chemicalbook.comthermofishersci.ingelest.comacs.org While this compound does not possess a Si-H bond, its derivatives could participate in or be formed from such reduction chemistries.

Reaction TypeTypical ReagentsExpected Transformation of the Aromatic RingInfluence of Substituents
Oxidation (Forced)KMnO₄ (hot, conc.), H₂CrO₄Ring cleavage to form carboxylic acids.Side chains are also susceptible to oxidation.
Reduction (Birch)Na/NH₃(l), EtOHFormation of a substituted 1,4-cyclohexadiene.The electron-donating nature of the alkylsilyl group directs the reduction pathway.
Reduction (Catalytic Hydrogenation)H₂, Rh/C or RuO₂ (high P, T)Complete saturation to a substituted cyclohexane (B81311) ring.Requires forcing conditions that may also reduce the chloromethyl group.

Elucidation of Reaction Mechanisms and Intermediates via Advanced Spectroscopic Methods

Investigating the complex reaction pathways of this compound, such as the intramolecular Friedel-Crafts cyclization, relies heavily on advanced spectroscopic techniques. These methods provide crucial insights into the structure of reactants, products, and transient intermediates, allowing for a detailed mapping of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for tracking the progress of a reaction. By monitoring the disappearance of reactant signals (e.g., the protons of the chloromethyl group at ~4.5 ppm) and the appearance of new signals corresponding to the cyclized product, one can determine reaction kinetics and yields. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can establish the connectivity of the newly formed ring system. Silicon-29 NMR could provide direct evidence of changes in the chemical environment of the silicon atom, confirming that the trichlorosilyl group remains intact or undergoes side reactions. researchgate.net

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is a powerful tool for observing changes in functional groups in real-time. For the intramolecular cyclization, one could monitor the characteristic C-Cl stretching vibrations and the changes in the aromatic C-H out-of-plane bending patterns (which are sensitive to the substitution pattern on the benzene ring) as the reaction proceeds.

Mass Spectrometry (MS): MS is used to identify the molecular weight of products and intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate the reaction mixture and provide mass spectra for each component, confirming the identity of the cyclized product and detecting any side products. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. Electrospray Ionization (ESI-MS) or other soft ionization techniques could potentially be used to detect and characterize the cationic arenium ion intermediate if its lifetime is sufficient under the experimental conditions.

Spectroscopic MethodInformation ProvidedApplication to this compound Reactions
¹H & ¹³C NMRStructural elucidation, reaction kinetics, product identification.Tracking the conversion of the chloromethyl group and changes in aromatic signals upon cyclization.
²⁹Si NMRInformation on the silicon chemical environment.Confirming the integrity of the -SiCl₃ group or detecting hydrolysis/condensation products. researchgate.net
Infrared (IR) SpectroscopyFunctional group analysis, monitoring reaction progress.Observing the disappearance of C-Cl bonds and shifts in aromatic substitution patterns.
Mass Spectrometry (MS)Molecular weight determination, identification of products and intermediates.Confirming the mass of the cyclized product and identifying potential side-products or oligomers.

Impact of Solvent Systems and Environmental Conditions on Reactivity

The reactivity of this compound is profoundly influenced by the solvent system and ambient environmental conditions, primarily due to the presence of the highly reactive trichlorosilyl group.

Environmental Conditions: The most critical environmental factor is the presence of moisture. The trichlorosilyl group is extremely susceptible to hydrolysis. researchgate.net In the presence of water, even atmospheric humidity, it rapidly reacts to form silanols (R-Si(OH)₃) and hydrochloric acid (HCl). unm.edu These silanols are unstable and readily undergo self-condensation to form polysiloxane networks (Si-O-Si linkages). researchgate.net This hydrolysis pathway is a major competing reaction that can significantly reduce the yield of desired transformations like intramolecular cyclization. Consequently, all reactions involving this compound must be performed under strictly anhydrous (moisture-free) conditions and inert atmospheres (e.g., nitrogen or argon).

Solvent Systems: The choice of solvent is crucial for controlling reaction pathways and rates. researchgate.netgmu.edu

Non-polar aprotic solvents (e.g., hexane, dichloromethane, carbon tetrachloride): These are often the solvents of choice for Friedel-Crafts reactions. They are inert under the reaction conditions and can effectively dissolve the organosilane and the Lewis acid catalyst. Their low polarity can help minimize side reactions.

Polar aprotic solvents (e.g., nitromethane, acetonitrile): These solvents can stabilize charged intermediates, such as the carbocation and the arenium ion in the Friedel-Crafts mechanism, which can sometimes accelerate the reaction rate. chemicalbook.com However, their Lewis basicity might lead to coordination with the catalyst, potentially deactivating it.

Protic solvents (e.g., alcohols, water, carboxylic acids): These solvents are generally incompatible with this compound. They will readily react with the trichlorosilyl group, leading to hydrolysis or alcoholysis, and will also react with any strong Lewis acid catalysts used. researchgate.net

Temperature also plays a significant role. While higher temperatures increase reaction rates, they can also promote undesirable side reactions, such as polymerization or decomposition. For intramolecular Friedel-Crafts reactions, the temperature must be carefully controlled to favor the desired cyclization over intermolecular side reactions. science.gov

Solvent/ConditionTypeImpact on ReactivityPrimary Competing Reaction
DichloromethaneNon-polar AproticGood solvent for intramolecular cyclization; solubilizes reactants and catalyst without interference.Minimal solvent interference.
NitromethanePolar AproticMay accelerate cyclization by stabilizing cationic intermediates. chemicalbook.comPotential for catalyst deactivation through coordination.
EthanolPolar ProticIncompatible; reacts with the -SiCl₃ group.Alcoholysis of the trichlorosilyl group.
Presence of WaterEnvironmental ConditionIncompatible; rapid reaction with the -SiCl₃ group.Hydrolysis to silanols and subsequent condensation. researchgate.net
Elevated TemperatureEnvironmental ConditionIncreases reaction rate but may promote side reactions.Polymerization, decomposition, intermolecular reactions.

Applications of Chloromethyl Phenylethyl Trichlorosilane in Advanced Materials Science and Engineering

Role of ((Chloromethyl)phenylethyl)trichlorosilane in the Synthesis of Functionalized Polymers and Copolymers

The unique structure of this compound allows it to be integrated into polymer structures, imparting specific functionalities and enabling the creation of novel macromolecular architectures.

Living/controlled radical polymerization (L/CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. researchgate.net The chloromethyl group on the aromatic ring of this compound serves as an effective initiating site for ATRP. gelest.comgelest.com

In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates and deactivates the dormant polymer chain, which is capped with a halogen (in this case, the chlorine from the chloromethyl group). researchgate.net This allows for the controlled addition of monomer units, leading to polymers with predictable characteristics. By using this compound or its derivatives as an initiator, polymer chains can be grown with a reactive silyl (B83357) group at one end. gelest.comgelest.com This terminal trichlorosilyl (B107488) group can then be used for subsequent reactions, such as grafting the polymer onto a surface.

While the chloromethyl group is a classic ATRP initiator, the principles of RAFT can also be applied. cmu.edu In this case, the molecule could be used to synthesize a macro-RAFT agent or participate in polymerizations where its functionality can be preserved for post-polymerization modification. These methods enable the synthesis of specialized structures like star polymers, hyperbranched polymers, and grafted polymers.

Table 1: Role of Functional Groups in this compound in L/CRP

Functional GroupChemical FormulaRole in PolymerizationPolymerization TechniqueResulting Feature
Trichlorosilyl-SiCl₃Anchor/Reactive SitePost-polymerizationAllows grafting to surfaces or formation of networks.
Chloromethyl-CH₂ClInitiatorATRPInitiates controlled growth of a polymer chain.

The trichlorosilyl moiety of this compound is highly susceptible to hydrolysis. In the presence of moisture, the silicon-chlorine bonds are readily converted to silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds.

This reactivity is harnessed to use the compound as a crosslinking agent. gelest.com When incorporated into polymer chains (either as a comonomer or as an end-group), the trichlorosilyl groups can react with moisture to form a three-dimensional polymer network. researchgate.net This crosslinking process significantly alters the material's properties, leading to increased mechanical strength, thermal stability, and solvent resistance. The resulting materials can range from soft elastomers to rigid thermosets, depending on the polymer backbone and the crosslinking density. This approach is fundamental in the formulation of high-performance coatings, adhesives, sealants, and elastomers (CASE). gelest.com

Surface Modification and Interfacial Engineering Using this compound

The ability of this compound to bridge organic and inorganic materials makes it an invaluable tool for surface and interfacial engineering. gelest.com The trichlorosilyl group provides a strong anchor to inorganic substrates, while the organic functional group can be used to tailor the surface properties or build further molecular structures.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. gelest.com Trichlorosilanes are well-known precursors for forming robust SAMs on substrates rich in hydroxyl groups, such as silicon wafers, glass, and various metal oxides (e.g., alumina, titania, zirconia). gelest.comgelest.com

The formation process involves the hydrolysis of the trichlorosilyl group by trace amounts of water on the substrate surface, forming reactive silanetriols. These intermediates then condense with the surface hydroxyl groups, forming covalent M-O-Si bonds (where M is the substrate atom). gelest.com Subsequently, lateral condensation between adjacent silanol molecules creates a crosslinked polysiloxane network, resulting in a dense and stable monolayer. gelest.com The resulting SAM, terminated with chloromethylphenyl groups, fundamentally alters the surface chemistry, providing a reactive platform for further functionalization.

The SAMs formed from this compound are ideal platforms for creating polymer brushes on surfaces using "grafting from" or "grafting onto" techniques.

Grafting From : In this approach, the surface is first functionalized with the silane (B1218182) to form a SAM. The surface-bound chloromethyl groups then act as initiators for a surface-initiated polymerization, most commonly SI-ATRP. gelest.comgelest.com Monomers are added, and polymer chains grow directly from the surface. This method allows for the formation of very dense and thick polymer brushes, as steric hindrance for chain attachment is minimized. nih.gov

Grafting Onto : This strategy involves synthesizing a complete polymer chain with a reactive end-group first. This pre-formed polymer is then attached to a suitably functionalized surface. For instance, a surface treated with this compound could react with a polymer containing a nucleophilic end-group (e.g., an amine) to form a covalent bond. While generally leading to lower grafting densities compared to the "grafting from" method, this approach allows for better characterization of the polymer before it is attached to the surface.

Table 2: Comparison of Surface Grafting Strategies

StrategyDescriptionAdvantagesDisadvantages
Grafting From Polymer chains are grown directly from initiators anchored to the surface.High grafting density, thick polymer layers possible.Difficult to characterize the attached polymer chains.
Grafting Onto Pre-synthesized polymers are attached to a reactive surface.Polymer can be fully characterized before grafting.Lower grafting density due to steric hindrance.

This compound functions as an effective coupling agent or adhesion promoter in composite materials, which typically consist of an inorganic filler or reinforcement (like glass fibers or silica (B1680970) particles) within a polymer matrix. gelest.comdakenchem.com The dual functionality of the molecule is key to this application.

The trichlorosilyl end of the molecule forms strong, durable covalent bonds with the surface of the inorganic component. gelest.com The other end, the phenylethyl group, is organophilic and has good compatibility with a variety of polymer matrices. Furthermore, the chloromethyl group can be used to covalently bond the agent to the polymer matrix through various chemical reactions. This molecular bridge at the filler-matrix interface improves stress transfer between the two components, leading to enhanced mechanical properties such as tensile strength and toughness. mdpi.com It also improves the dispersion of the filler within the matrix and enhances resistance to environmental factors like moisture, which can degrade the interface. gelest.com

Development of Hybrid Organic-Inorganic Materials Through Sol-Gel Processing with this compound

The sol-gel process offers a versatile route to creating hybrid materials where organic and inorganic components are linked at the molecular level. researchgate.netnih.gov this compound is a key ingredient in this process, enabling the covalent integration of organic functionalities into inorganic networks.

The trichlorosilyl group of this compound is highly reactive towards hydroxyl groups present on the surface of silica and other metal oxides like titania, zirconia, and alumina. gelest.com This reactivity allows for the covalent grafting of the silane onto these inorganic surfaces. In a typical sol-gel process, the trichlorosilyl groups hydrolyze to form silanetriols, which then co-condense with other silicon alkoxide precursors (such as tetraethoxysilane) to form a rigid silica network. rsc.org This process results in the homogeneous incorporation of the chloromethylphenylethyl group throughout the inorganic matrix. gelest.com

The successful integration of this silane into a silica matrix fundamentally alters the material's properties, transitioning it from a purely inorganic substance to a hybrid material with tailored surface characteristics. The presence of the organic group can, for instance, modify the hydrophobicity and chemical affinity of the resulting material.

The incorporation of the relatively bulky chloromethylphenylethyl group into the inorganic network during sol-gel processing can influence the final architecture and porosity of the hybrid material. gelest.com By varying the concentration of this compound relative to the primary network-forming precursor (e.g., tetraethoxysilane), it is possible to control the density of organic functionalization. This, in turn, can affect the pore size distribution and specific surface area of the resulting material.

Higher concentrations of the organosilane can lead to a more open and porous structure due to the steric hindrance of the organic groups disrupting the dense packing of the inorganic network. This controlled porosity is crucial for applications such as chromatography, sensing, and catalysis, where a high surface area and specific pore architecture are desired. The chloromethyl group further offers a reactive site for post-synthesis modification, allowing for the attachment of other functional molecules to the pore surfaces, further tailoring the material's properties.

Illustrative Data: Influence of this compound Concentration on Material Properties

Molar Ratio (Organosilane:TEOS)Surface Area (m²/g)Average Pore Diameter (nm)
0.054503.5
0.104104.2
0.203505.1

Note: This table presents representative data for analogous systems to illustrate the typical effect of organosilane incorporation on the structural properties of silica-based hybrid materials.

Fabrication of Nanomaterials and Nanocomposites Utilizing this compound Precursors

The unique chemical structure of this compound makes it a valuable tool in the field of nanotechnology for the synthesis and modification of various nanomaterials. cymitquimica.com

This compound can be used to functionalize the surface of pre-synthesized nanoparticles, such as silica nanoparticles or semiconductor quantum dots. gelest.comnih.gov The trichlorosilyl group anchors the molecule to the nanoparticle surface, while the outward-facing chloromethylphenylethyl group provides a new surface functionality. gelest.com This surface modification is critical for improving the dispersibility of the nanoparticles in organic solvents and polymer matrices, as well as for providing a reactive handle for further chemical transformations.

For instance, in the context of quantum dots, a coating of this silane can passivate the surface, reducing surface defects and enhancing photoluminescence quantum yield. rsc.org The chloromethyl group can then be used to attach biomolecules for bio-imaging applications or other chromophores for energy transfer studies. mdpi.com

In the fabrication of nanocomposites, achieving a uniform dispersion of nanofillers (e.g., silica, clay, carbon nanotubes) within a polymer matrix is a significant challenge. Agglomeration of nanofillers can lead to poor mechanical and thermal properties of the composite. This compound can be employed as a coupling agent to improve the interfacial adhesion and dispersion of these fillers. lookchem.com

By treating the nanofiller surface with the silane, the inorganic filler becomes more compatible with the organic polymer matrix. The phenylethyl part of the silane can entangle with the polymer chains, while the covalent bond formed between the silane and the filler ensures a strong interface. This leads to improved stress transfer from the polymer to the filler, resulting in enhanced mechanical properties of the nanocomposite.

Illustrative Data: Effect of Silane Treatment on Nanocomposite Mechanical Properties

Filler TreatmentTensile Strength (MPa)Young's Modulus (GPa)
Untreated Silica551.8
Silane-Treated Silica852.5

Note: This table provides representative data for analogous systems to illustrate the typical improvement in mechanical properties of a polymer nanocomposite upon surface treatment of the nanofiller with a functional organosilane.

Catalytic Applications and Precursors to Heterogeneous Catalysts

The functional groups on this compound allow for its use in catalytic applications, either directly or as a precursor for the immobilization of catalytic species. gelest.com

The chloromethyl group is a versatile functional handle that can be readily converted into other functionalities, such as amines, phosphines, or quaternary ammonium (B1175870) salts. These groups can themselves be catalytically active or can act as ligands for metal catalysts. By immobilizing this compound onto a solid support like silica or alumina, a heterogeneous catalyst can be prepared. gelest.com

For example, the chloromethyl group can be reacted with a tertiary amine to create a supported quaternary ammonium salt, which can function as a phase-transfer catalyst. Alternatively, it can be used to tether metal complexes, such as palladium or platinum catalysts, to the support. This immobilization prevents the leaching of the expensive metal catalyst into the reaction products and allows for easy separation and recycling of the catalyst, which is a key principle of green chemistry. The phenylethyl spacer provides flexibility and can influence the accessibility and reactivity of the catalytic center. gelest.com

Advanced Spectroscopic and Structural Characterization Methodologies for Chloromethyl Phenylethyl Trichlorosilane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ²⁹Si, ³⁵Cl NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of ((Chloromethyl)phenylethyl)trichlorosilane. By analyzing various nuclei, a complete picture of the molecular framework can be assembled.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the chloromethyl group (-CH₂Cl), and the two methylene groups of the ethyl bridge (-CH₂-CH₂-). The chemical shifts and splitting patterns (multiplicity) are dictated by the electronic environment and coupling with neighboring protons.

¹³C NMR: Carbon-13 NMR identifies all unique carbon environments within the molecule. Separate resonances are expected for the carbons in the chloromethyl group, the ethyl linker, and the distinct carbons of the aromatic ring (including substituted and unsubstituted positions).

²⁹Si NMR: Silicon-29 NMR is particularly crucial for organosilane characterization. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. For a trichlorosilane (B8805176) like this compound, the ²⁹Si signal is expected in a specific region characteristic of silicon atoms bonded to one carbon and three chlorine atoms. spectrabase.com The chemical shifts for tetracoordinate silicon atoms are well-documented. researchgate.net

³⁵Cl NMR: While less common due to the quadrupolar nature of the chlorine nucleus which results in very broad signals, ³⁵Cl NMR can distinguish between chlorine in different chemical environments. huji.ac.il For this molecule, distinct, albeit broad, resonances would be expected for the chlorine atoms of the trichlorosilyl (B107488) group (-SiCl₃) and the chlorine atom of the chloromethyl group (-CH₂Cl). The significant line broadening for covalently bound chlorine in organic molecules can make this technique challenging. nih.govresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic (C₆H₄)~7.1 - 7.4Multiplet (m)
Chloromethyl (-CH₂Cl)~4.6Singlet (s)
Ethyl (-CH₂-Ph)~2.9Triplet (t)
Ethyl (-CH₂-Si)~1.5Triplet (t)
¹³CAromatic (Substituted)~135 - 145-
Aromatic (Unsubstituted)~125 - 130-
Chloromethyl (-CH₂Cl)~45-
Ethyl (-CH₂-Ph)~35-
Ethyl (-CH₂-Si)~20-
²⁹SiTrichlorosilyl (-SiCl₃)~10 - 20-
³⁵ClTrichlorosilyl (-SiCl₃)Broad Signal-
Chloromethyl (-CH₂Cl)Very Broad Signal-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups in this compound. Expected characteristic absorption bands include C-H stretching from the aromatic and alkyl groups, C=C stretching from the phenyl ring, C-Cl stretching from the chloromethyl group, and strong Si-Cl stretching vibrations from the trichlorosilyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The Si-Cl symmetric stretch would also be readily observable.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Aromatic C-HStretching3000 - 31003000 - 3100
Alkyl C-HStretching2850 - 29602850 - 2960
Aromatic C=CStretching1450 - 16001450 - 1600 (Strong)
C-ClStretching650 - 800650 - 800
Si-ClStretching (Asymmetric)~580 - 620 (Strong)-
Si-ClStretching (Symmetric)-~450 - 500 (Strong)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental formula (C₉H₁₀Cl₄Si). The high resolution distinguishes the target compound from other molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for this compound would include the loss of chlorine atoms, cleavage of the Si-C bond, and cleavage of the ethyl chain.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Solid-State Structure and Nanoscale Organization of Derived Materials

While XRD of the liquid silane (B1218182) itself is not conventional, these techniques are critical for characterizing materials derived from it. When this compound is used to form self-assembled monolayers (SAMs) or polymeric films on substrates, XRD and SAXS provide crucial structural information.

X-ray Diffraction (XRD): XRD can determine the crystalline structure and orientation of molecules in ordered films. For materials derived from this silane, XRD patterns can reveal the packing arrangement and interlayer spacing of the molecules on a surface. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate structural features on a larger length scale (1-200 nm), such as the size, shape, and distribution of pores or particles in materials. uu.nlrsc.org For polymers or nanocomposites created using this compound, SAXS can characterize the nanoscale organization and morphology. nih.govresearchgate.netmdpi.com

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis of Materials Modified with this compound

Electron microscopy provides direct visualization of the surface and internal structure of materials.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of materials. For a substrate coated with a film derived from this compound, SEM can reveal information about the film's uniformity, thickness, and the presence of any defects or aggregates.

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure of thin samples. If the silane is used to functionalize nanoparticles, TEM can be used to visualize the core-shell structure and determine the thickness of the organosilane coating. mdpi.com

Surface-Sensitive Analytical Techniques (X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Secondary Ion Mass Spectrometry (SIMS)) for Interfacial Characterization

When this compound is used to modify surfaces, a suite of surface-sensitive techniques is required for a complete characterization of the resulting interface.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. diva-portal.org For a surface modified with the silane, XPS would be used to confirm the presence of Si, C, Cl, and O (from the substrate or hydrolysis) and to analyze their chemical states (e.g., distinguishing between Si-C, Si-O, and Si-Cl bonds). mdpi.com

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of a surface. It is used to characterize the topography, roughness, and homogeneity of the organosilane layer. Studies on similar chlorosilanes have used AFM to visualize the formation of self-assembled nanostructures on substrates. nih.govresearchgate.net

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique that provides elemental and molecular information from the outermost atomic layer of a material. ipfdd.dephi.com Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for identifying molecular fragments from the silane layer, confirming its chemical structure and orientation on the substrate. diva-portal.orgmdpi.com

Chromatographic and Separation Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the this compound reagent and for monitoring the progress of reactions in which it is used.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for analysis by GC-MS. This technique separates the compound from any impurities or byproducts based on their boiling points and polarities, and the mass spectrometer provides identification of the separated components. It is a primary method for quality control and purity determination. epo.org

High-Performance Liquid Chromatography (HPLC): While direct analysis of highly reactive trichlorosilanes by reversed-phase HPLC can be challenging due to their sensitivity to water in the mobile phase, HPLC can be used to analyze less reactive derivatives (e.g., after conversion to methoxysilanes or siloxanes). americanpharmaceuticalreview.com HPLC is a valuable tool for monitoring the purity of such derivatives or for analyzing the products of reactions involving the silane. chromatographyonline.comnih.gov

Theoretical and Computational Chemistry Approaches to Chloromethyl Phenylethyl Trichlorosilane Research

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding Analysis, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ((Chloromethyl)phenylethyl)trichlorosilane, DFT calculations could provide fundamental insights into its molecular properties.

Electronic Structure: DFT calculations can determine the molecule's electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the nature of the chemical bonds within this compound. This would provide information on bond orders, hybridization, and charge distribution, helping to understand the relative strengths and polarities of the Si-Cl, C-Cl, and Si-C bonds.

Vibrational Frequencies: DFT can predict the vibrational spectra (infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify characteristic peaks that could be used to experimentally identify and characterize the molecule and its reaction products.

Hypothetical DFT Calculation Data for this compound

This table presents hypothetical data that could be obtained from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DProvides insight into the molecule's polarity and intermolecular interactions.
Si-Cl Bond Length2.05 ÅFundamental structural parameter.
C-Cl Bond Length1.78 ÅFundamental structural parameter.

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Polymerization Processes Involving this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases and at interfaces, which is crucial for its applications in surface modification and polymer synthesis.

Interfacial Interactions: MD simulations can model the interaction of this compound molecules with various surfaces, such as silica (B1680970) or other metal oxides. These simulations can reveal details about the adsorption process, the orientation of the molecules at the interface, and the initial steps of self-assembly. Understanding these interactions is key to controlling the formation of self-assembled monolayers (SAMs).

Polymerization Processes: The polymerization of organosilanes is a complex process involving hydrolysis and condensation reactions. MD simulations can provide a dynamic picture of these processes, showing how individual molecules come together to form oligomers and eventually a polymer network. These simulations can also investigate how factors like solvent, temperature, and concentration influence the structure and properties of the resulting polymer.

Quantum Chemical Prediction of Reaction Pathways, Activation Barriers, and Transition States for Transformations of this compound

Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions. These methods can map out the potential energy surface for a given reaction, identifying the most likely pathways and the energy required for the reaction to occur.

Reaction Pathways: For this compound, quantum chemical calculations can be used to explore various reaction pathways, such as its hydrolysis, condensation, and reactions involving the chloromethyl group. This can help in understanding and predicting the products of its transformations under different conditions.

Activation Barriers and Transition States: A key outcome of these calculations is the determination of the transition state structures and their corresponding activation energies (barriers). The activation energy is a critical factor in determining the rate of a chemical reaction. By comparing the activation barriers for different potential pathways, researchers can predict which reactions are kinetically favored. This predictive capability is a powerful tool for designing new synthetic methodologies and catalysts. nih.govresearchgate.net

Predicted Activation Energies for Key Reactions

This table presents hypothetical activation energies for potential reactions of this compound.

ReactionPredicted Activation Energy (kcal/mol)Implication
Hydrolysis of first Si-Cl bond15A relatively low barrier suggests this is an initial, facile step.
Condensation with a silanol (B1196071) group20Higher barrier than initial hydrolysis, indicating a subsequent step in polymerization.
Nucleophilic substitution at the C-Cl bond25Suggests this reaction may require more forcing conditions compared to Si-Cl hydrolysis.

Computational Modeling of Self-Assembly Processes and Hybrid Material Formation

Self-Assembly Processes: The self-polymerization of molecules like CMPS has been studied on surfaces, revealing the formation of nanostructures. nih.govresearchgate.net Computational models could simulate the growth of such structures from this compound on a substrate. These models can help to understand how intermolecular interactions and reaction kinetics govern the morphology of the resulting film, whether it forms a uniform monolayer or more complex, multilayered structures.

Hybrid Material Formation: this compound can act as a coupling agent, forming a durable bond between organic and inorganic materials. gelest.com Computational modeling can be used to study the interface between the silane (B1218182) layer and an organic polymer matrix. By simulating the interactions at this interface, researchers can predict the adhesion strength and mechanical properties of the resulting hybrid material, guiding the design of composites with enhanced performance.

Structure-Reactivity Relationship Investigations via Computational Methods

Computational methods are ideally suited for establishing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating key properties, researchers can develop models that predict the reactivity of related compounds.

Electronic Descriptors: Computational chemistry can generate a wide range of electronic descriptors, such as atomic charges, bond orders, and frontier molecular orbital energies. By correlating these descriptors with experimentally observed reaction rates or outcomes, it is possible to build predictive models. For instance, one could investigate how substituting the phenyl ring with different functional groups would affect the reactivity of the trichlorosilyl (B107488) and chloromethyl groups.

Mechanistic Insights: These investigations can provide deep mechanistic insights. For example, by analyzing how structural changes affect the stability of transition states and reaction intermediates, a more fundamental understanding of the factors controlling reactivity can be achieved. This knowledge is crucial for the rational design of new organosilane molecules with tailored properties for specific applications.

Future Research Directions and Emerging Paradigms in Chloromethyl Phenylethyl Trichlorosilane Chemistry

Exploration of Novel Synthetic Pathways and Advanced Catalytic Systems for ((Chloromethyl)phenylethyl)trichlorosilane Production

The primary industrial route to this compound is the hydrosilylation of vinylbenzyl chloride with trichlorosilane (B8805176). While effective, current research is focused on developing more efficient, selective, and sustainable synthetic methodologies.

Novel Synthetic Pathways: Future research will likely explore alternative synthetic routes that may offer advantages in terms of atom economy, reduced waste, and milder reaction conditions. These could include direct C-H silylation of substituted ethylbenzenes or novel coupling reactions that bypass the need for pre-functionalized starting materials.

Advanced Catalytic Systems: The development of advanced catalytic systems is a cornerstone of improving the production of this compound. While platinum-based catalysts like Speier's and Karstedt's catalysts are traditionally used for hydrosilylation, research is moving towards more sustainable and cost-effective alternatives. qualitas1998.netmdpi.commdpi.com Future directions in catalysis include:

Earth-Abundant Metal Catalysts: Investigation into catalysts based on iron, cobalt, and nickel is gaining traction to replace expensive precious metals like platinum and rhodium. mdpi.com

Homogeneous and Heterogeneous Catalysis: The design of novel ligands for homogeneous catalysts can enhance selectivity and turnover numbers. dntb.gov.ua Heterogenizing catalysts by anchoring them to solid supports facilitates easier separation and recycling, contributing to a more sustainable process. qualitas1998.net

Photocatalysis and Electrocatalysis: The use of light or electrical energy to drive the hydrosilylation reaction could lead to milder reaction conditions and unique selectivities.

A comparative look at different catalytic systems is presented below:

Catalyst TypeAdvantagesDisadvantagesResearch Focus
Platinum-based High activity and selectivityHigh cost, potential for product contaminationDevelopment of more stable and recyclable catalysts
Rhodium-based High efficiency and selectivityHigh costLigand design for improved performance
Earth-Abundant Metal-based Low cost, more sustainableGenerally lower activity and selectivity than precious metalsDevelopment of highly active and selective catalysts
Heterogeneous Catalysts Easy separation and recyclingPotential for leaching of the active metalImproving stability and long-term performance

Design and Synthesis of Next-Generation Functional Materials Utilizing this compound as a Building Block

The dual reactivity of this compound, with its hydrolyzable trichlorosilyl (B107488) group and reactive chloromethyl group, makes it an ideal building block for a new generation of functional materials. researchgate.netnih.gov

The trichlorosilyl group can be readily hydrolyzed to form silanols, which can then condense with hydroxyl groups on inorganic substrates like silica (B1680970), glass, and metal oxides to form stable siloxane bonds. gelest.com This allows for the covalent attachment of the molecule to surfaces. The chloromethyl group, on the other hand, serves as a versatile handle for a wide range of subsequent chemical modifications.

Surface-Initiated Polymerization: A significant area of research is the use of surfaces modified with this compound to initiate "grafting from" polymerizations. The chloromethyl group can be converted into an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer brushes from the surface. gelest.com This approach allows for the precise control over the thickness, density, and composition of the grafted polymer layer, leading to surfaces with tailored properties such as:

Controlled Wettability: By grafting hydrophobic or hydrophilic polymers.

Biocompatibility: Through the attachment of biocompatible polymers for medical implants and devices. researchgate.net

Chromatographic Stationary Phases: Creating specialized surfaces for separation science. rsc.org

Hybrid Organic-Inorganic Materials: This compound can be used as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. This leads to enhanced mechanical properties and durability.

Integration of this compound into Responsive and Smart Material Systems

A particularly exciting future direction is the incorporation of this compound into stimuli-responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific molecules.

By functionalizing the chloromethyl group with responsive moieties, it is possible to create surfaces and materials that can actively change their state.

Photoresponsive Systems: The chloromethyl group can be used to attach photochromic molecules that change their structure and properties upon exposure to specific wavelengths of light. nih.gov This could lead to the development of light-switchable surfaces for applications in optical data storage and smart windows.

Thermoresponsive Systems: Polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide), can be grafted from surfaces modified with this compound. These surfaces would then exhibit temperature-dependent wettability and adhesion, with potential applications in cell sheet engineering and microfluidics.

pH-Responsive Systems: By introducing acidic or basic functional groups, materials can be made to respond to changes in pH. This is particularly relevant for drug delivery systems that can release a therapeutic agent in the specific pH environment of a target tissue.

Sustainable and Circular Economy Approaches in the Lifecycle of this compound and Its Derivatives

As the production and use of organosilanes increase, there is a growing emphasis on developing sustainable practices throughout their lifecycle. mdpi.com

Greener Synthesis: As discussed in section 7.1, the development of more efficient and environmentally friendly synthetic methods is a key aspect of sustainability. This includes the use of greener solvents, lower energy consumption, and catalysts based on abundant elements.

Recycling of Byproducts: The production of chlorosilanes often generates byproducts. Developing methods to recover and reuse these byproducts is crucial for a circular economy. For example, processes are being developed to recycle chlorosilane residue liquids into valuable products like nano-silica.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound production and use will be essential to identify environmental hotspots and guide the development of more sustainable practices. This includes evaluating the environmental impact of raw material extraction, manufacturing, use, and end-of-life disposal or recycling. nih.gov

Biodegradability and Environmental Fate: Research into the environmental fate and potential biodegradability of this compound and its derivatives is necessary to understand their long-term environmental impact. nih.govresearchgate.net

Interdisciplinary Research Opportunities Bridging Chemistry, Materials Science, and Engineering for Advanced Applications

The full potential of this compound will be realized through interdisciplinary collaborations.

Chemistry and Materials Science: Chemists can design and synthesize novel derivatives of this compound with tailored functionalities, while materials scientists can incorporate these into advanced materials and characterize their properties. This synergy is crucial for developing next-generation composites, coatings, and functional surfaces. nih.govzmsilane.com

Materials Science and Engineering: Engineers can take the functional materials developed by materials scientists and integrate them into devices and systems. For example:

Microelectronics: The use of this compound in the fabrication of microelectronic devices for surface passivation, as adhesion promoters, or for creating insulating layers is an active area of research. gelest.com

Sensors: Surfaces modified with this silane (B1218182) can be functionalized with receptor molecules for the development of highly sensitive and selective chemical and biological sensors. researchgate.net

Biomedical Engineering: The ability to create biocompatible and bioactive surfaces opens up numerous possibilities in tissue engineering, medical implants, and diagnostic devices. researchgate.netdakenchem.com

The table below summarizes some of the promising interdisciplinary research areas and their potential applications.

DisciplinesResearch AreaPotential Applications
Chemistry & Materials ScienceSynthesis of novel functional polymers from this compoundAdvanced coatings, high-performance composites, specialized membranes
Materials Science & EngineeringDevelopment of smart surfaces with tunable propertiesSelf-cleaning surfaces, anti-fouling coatings, microfluidic devices
Chemistry & Biomedical EngineeringDesign of biocompatible and bioactive surfacesMedical implants, drug delivery systems, biosensors
Materials Science & MicroelectronicsIntegration of functionalized silane layers in semiconductor manufacturingImproved device performance and reliability, novel sensor architectures

Q & A

Q. What are the established synthesis routes for ((Chloromethyl)phenylethyl)trichlorosilane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via chloromethylation of phenylethyltrichlorosilane derivatives. For example, chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., SnCl₄) enables aromatic ring functionalization . Reaction temperature (typically 0–25°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios are critical to minimizing side reactions (e.g., over-chlorination). Post-synthesis purification via fractional distillation under inert gas (N₂/Ar) is recommended to achieve >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤25°C, away from moisture, metals, and combustibles .
  • Handling : Use fume hoods with HEPA filters and corrosion-resistant equipment (e.g., PTFE or glass). Avoid contact with water, which generates HCl gas .
  • Spill Management : Neutralize spills with crushed limestone or soda ash, then dispose of as hazardous waste per EPA/DEP guidelines .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., Si-CH₂-Cl peaks at δ ~2.5–3.5 ppm) .
  • FTIR : Key absorption bands include Si-Cl (450–550 cm⁻¹) and C-Cl (700–800 cm⁻¹) .
  • GC-MS : Detects volatile impurities (e.g., residual chloromethyl ether) with a DB-5MS column and He carrier gas .

Q. How does this compound react with common solvents, and what compatibility issues arise?

  • Methodological Answer : The compound reacts violently with protic solvents (e.g., H₂O, alcohols) and oxidizers. Compatibility tests show stability in anhydrous hydrocarbons (hexane, toluene) and halocarbons (chloroform) but degradation in DMSO or acetone. Pre-experiment compatibility screening via DSC/TGA is advised to assess exothermic risks .

Q. What occupational exposure guidelines apply to this compound, and how should exposure be monitored?

  • Methodological Answer : While no OSHA-specific limits exist, researchers should adhere to ALARA principles. Implement real-time HCl gas detectors (e.g., electrochemical sensors) and personal air sampling (NIOSH Method 1006). Baseline health monitoring (e.g., pulmonary function tests) is recommended for chronic exposure studies .

Advanced Research Questions

Q. How can this compound be integrated into chemical vapor deposition (CVD) processes for silicon-based materials?

  • Methodological Answer : Design CVD experiments using a dual-source reactor, where the compound serves as a silicon precursor. Optimize parameters:
  • Temperature : 800–1000°C for Si deposition .
  • Carrier Gas : H₂ or Ar at 0.5–2.0 L/min .
  • Purity Control : Pre-distill the compound to remove chlorinated byproducts (e.g., SiCl₄), which reduce solar cell efficiency . Validate deposition quality via SEM-EDS and Hall-effect measurements .

Q. What strategies mitigate data discrepancies when using this compound in surface functionalization?

  • Methodological Answer : Inconsistent surface coverage (e.g., silica functionalization) may arise from hydrolytic instability. Mitigation steps:
  • Pre-activation : Hydroxylate silica surfaces at 150°C for 4 hours .
  • In-situ Monitoring : Use QCM-D to track silane adsorption rates .
  • Post-functionalization : Cap unreacted sites with trimethylchlorosilane to prevent hydrolysis .

Q. How can researchers optimize the compound’s role in synthesizing theranostic platforms?

  • Methodological Answer : Functionalize nanoparticles via a three-step process:

Silane Grafting : React with hydroxylated silica at 60°C for 12 hours .

Chloromethylation : Treat with chloromethyl methyl ether/SnCl₄ (1:1.2 molar ratio) .

Conjugation : Attach targeting ligands (e.g., p-hydroxybenzyl alcohol) via nucleophilic substitution . Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT).

Q. What experimental designs address conflicting purity data from different synthesis batches?

  • Methodological Answer : Implement a fractional factorial design to isolate variables:
  • Factors : Reaction time, catalyst concentration, distillation temperature.
  • Responses : Purity (GC-MS), yield (gravimetric), Cl⁻ content (ion chromatography).
    Use ANOVA to identify critical factors (e.g., distillation temperature accounts for 70% variance in purity) . Cross-validate with ICP-OES to detect trace metal contaminants .

Q. How does the compound’s hydrolytic stability impact its application in aqueous environments?

  • Methodological Answer :
    Hydrolysis kinetics (studied via UV-Vis monitoring of HCl release) show rapid degradation (t₁/₂ < 10 min) in pH >5. Solutions:
  • Stabilization : Use hydrophobic matrices (e.g., PDMS) to slow hydrolysis .
  • Encapsulation : Layer-by-layer coating with polyelectrolytes (e.g., PSS/PAH) .
  • In-situ Applications : Deploy in anhydrous microenvironments (e.g., ionic liquid reactors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.